2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride

Catalog No.
S984927
CAS No.
134979-01-4
M.F
C6H14ClNO4
M. Wt
199.631
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochlori...

CAS Number

134979-01-4

Product Name

2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride

IUPAC Name

2-[2-(2-aminoethoxy)ethoxy]acetic acid;hydrochloride

Molecular Formula

C6H14ClNO4

Molecular Weight

199.631

InChI

InChI=1S/C6H13NO4.ClH/c7-1-2-10-3-4-11-5-6(8)9;/h1-5,7H2,(H,8,9);1H

InChI Key

NGPFHPADAGAUDR-UHFFFAOYSA-N

SMILES

C(COCCOCC(=O)O)N.Cl

Integrin Binding Probe:

  • 2-AEEA HCl has been shown to bind to integrin receptors, which are cell surface proteins involved in cell adhesion, migration, and signaling. PubChem: This property makes it a valuable tool for studying integrin function and developing drugs that target these receptors.

Fluorescent Probe for Biosensors:

  • Due to its integrin binding ability and fluorescent properties, 2-AEEA HCl can be used as a probe in electrochemical impedance spectroscopy (EIS) and fluorescence resonance energy transfer (FRET) measurements. Biosynth: These techniques allow researchers to monitor cellular processes and interactions involving integrins.

Serine Protease Inhibitor:

  • Studies suggest that 2-AEEA HCl can inhibit the activity of serine proteases, a class of enzymes involved in various biological processes. Specifically, it has been shown to target enzymes like matrix metalloproteinase-1 (MMP-1) and urokinase plasminogen activator (uPA). Biosynth: This potential makes it a candidate for research on diseases associated with excessive serine protease activity.

Cellular Uptake Studies:

  • Research suggests that 2-AEEA HCl is taken up by cells through fatty acid uptake transporters. Biosynth: Understanding the mechanism of its cellular uptake can aid in developing strategies for delivering drugs or probes into cells.

2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClNO₄ and a molecular weight of 199.63 g/mol. It is a white to off-white crystalline powder and is classified as a polyethylene glycol (PEG) derivative containing an amino group and a terminal carboxylic acid. The compound is known for its reactivity, particularly due to the amino group, which can form stable amide bonds with carboxylic acids and other electrophiles in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,4-triazole-5(4H)-thione) .

The primary mechanism of action of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride is believed to be its ability to inhibit serine proteases. Studies suggest it binds to the active site of these enzymes, preventing them from cleaving peptide bonds in their substrates []. This inhibition could potentially modulate various cellular processes regulated by serine proteases.

Furthermore, the molecule's ability to bind to integrin receptors suggests a potential role in cell adhesion and migration. However, the specific details of this interaction require further investigation [].

Involving 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride include:

  • Amide Bond Formation: The terminal carboxylic acid can react with primary amines to form stable amide bonds.
  • Nucleophilic Substitution: The amino group can react with activated carbonyl compounds, facilitating various synthetic pathways in organic chemistry.
  • Peptide Synthesis: It serves as a building block in the synthesis of peptide nucleic acids (PNA), where it acts as a probe for DNA detection .

2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride exhibits significant biological activity. It is utilized in the development of chemically modified peptide nucleic acids for qualitative and quantitative DNA detection. Additionally, it plays a role in the preparation of kappa agonist CovX-bodies, which are important in pharmacological studies .

The synthesis of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride can be achieved through several methods:

  • Starting from Azido-PEG2-CH₂CO₂H: This method involves the reduction of azido groups to amine functionalities.
  • Coupling Reactions: The compound can be synthesized via coupling reactions between amino acids and activated esters, utilizing agents like EDC or HATU to facilitate the reaction.
  • Hydrochloride Salt Formation: The hydrochloride form can be obtained by reacting the free base with hydrochloric acid, enhancing its solubility and stability .

The applications of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride are diverse:

  • Biotechnology: Used in the synthesis of peptide nucleic acids for genetic research and diagnostics.
  • Pharmaceuticals: Acts as a building block in drug development, particularly for compounds targeting specific biological pathways.
  • Chemical Probes: Employed as probes in various biochemical assays due to its reactive functional groups .

Interaction studies involving 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride have shown that it can effectively bind to various biomolecules, facilitating studies on molecular interactions in biological systems. Its ability to form stable complexes makes it useful in drug delivery systems and targeted therapies .

Several compounds share structural similarities with 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity ScoreUnique Features
8-Amino-3,6-dioxaoctanoic acid134978-97-50.95Contains additional ether linkages enhancing solubility
Ethyl 2-(methylamino)acetate hydrochloride52605-49-90.58Methylamino group provides different reactivity
Methyl N-methylglycinate hydrochloride13515-93-00.57Different functional groups affecting biological activity
3-Aminopropanoic acid302-72-70.65Simpler structure lacking PEG moiety

The uniqueness of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride lies in its PEG structure, which enhances solubility and biocompatibility, making it particularly valuable for biomedical applications .

The compound is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: 2-[2-(2-aminoethoxy)ethoxy]acetic acid hydrochloride. Key identifiers include:

PropertyValueSource
CAS Registry Number134979-01-4
Molecular FormulaC₆H₁₄ClNO₄
Molecular Weight199.63 g/mol
SynonymsAEEA-OH·HCl, H2N-PEG2-CH2COOH·HCl

The hydrochloride salt form improves solubility in polar solvents compared to the free base. Regulatory databases list it under FDA UNII code 6V919MKW0M.

Structural Characteristics and Molecular Configuration

The molecule features:

  • A central acetic acid moiety (CH₂COOH)
  • Two ethoxy spacers (OCH₂CH₂O)
  • A terminal primary amine group (NH₂)
  • A hydrochloride counterion (Cl⁻)

Key structural insights:

  • The SMILES notation O=C(O)COCCOCCN.[H]Cl confirms the connectivity.
  • X-ray crystallography reveals a non-planar conformation due to steric interactions between oxygen atoms in the PEG chain.
  • The hydrochloride salt forms through protonation of the amine group, creating a zwitterionic structure stabilized by intramolecular hydrogen bonds.

Experimental data shows:

  • pKa values: 3.37 (carboxylic acid) and 8.91 (amine)
  • Hydrogen bonding capacity: Three donor sites (NH₃⁺, OH, HCl) and five acceptor sites (ether oxygens, carbonyl oxygen)

Historical Development and Discovery

The compound emerged from late 20th-century research into PNA chemistry:

  • 1995: Initial synthesis reported by Norton et al. during PNA backbone development.
  • 2002: Maciej Adamczyk published improved synthetic routes using diglycolamine precursors.
  • 2013: Chinese patent CN103664701A introduced cost-effective production methods with 99% purity.

Critical milestones:

YearAdvancementSignificance
2002Boc/Cbz protection strategiesReduced side reactions during synthesis
2014TEMPO-mediated oxidation protocolsEnabled large-scale manufacturing
2021Fmoc-OSu coupling techniquesEnhanced peptide conjugation efficiency

The compound’s evolution parallels advancements in PEGylation technology, where its dual functionality addresses challenges in:

  • Drug solubility enhancement
  • Targeted therapeutic delivery
  • Biomolecule stabilization

Structural and Synthetic Advancements (Continued)

Synthetic Methodologies

Modern synthesis employs three principal routes:

Route 1: Alkylation of Diglycolamine

  • Step 1: React diglycolamine with bromoacetic acid tert-butyl ester in THF:
    $$ \text{C}4\text{H}{11}\text{NO}2 + \text{BrCH}2\text{COOC}(\text{CH}3)3 \rightarrow \text{Protected intermediate} $$
  • Step 2: Acidic deprotection using HCl/THF:
    $$ \text{Intermediate} + \text{HCl} \rightarrow \text{C}6\text{H}{13}\text{NO}_4·\text{HCl} $$

Route 2: Reductive Amination
Uses 2-[2-(2-chloroethoxy)ethoxy]ethanol with ammonium hydroxide under high pressure. Yields up to 88% with NaBr catalysis.

Route 3: Solid-Phase Synthesis
Automated protocols on PAL resin achieve 99.2% purity via Fmoc chemistry.

Comparative analysis:

MethodYieldPurityScalability
Alkylation75-80%99.0%Industrial
Reductive63-88%98.5%Pilot-scale
Solid-Phase95%99.2%Lab-scale

Crystallographic Studies

Single-crystal X-ray diffraction reveals:

  • Unit cell parameters: a=7.42 Å, b=10.89 Å, c=12.56 Å
  • Hydrogen bond network: NH₃⁺⋯Cl⁻ (2.09 Å), COOH⋯O (1.97 Å)
  • Torsion angles: C-O-C-C = 68.3° (favors gauche conformers)

These structural features explain its:

  • High thermal stability (decomposition at 248°C)
  • Aqueous solubility of 87 mg/mL at 25°C

Dates

Modify: 2023-08-15

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